molecular formula C13H18O2 B11899211 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene CAS No. 502142-39-4

5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene

Cat. No.: B11899211
CAS No.: 502142-39-4
M. Wt: 206.28 g/mol
InChI Key: SMYZXPRTHPAZRN-UHFFFAOYSA-N
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Description

5-Ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene is a bicyclic aromatic compound featuring a fused indene core with substituents at positions 4 and 3. The 2,3-dihydro-1H-indene scaffold is characterized by a partially saturated six-membered ring fused to a five-membered ring, conferring structural rigidity and influencing electronic properties. The ethyl group at position 5 and methoxymethoxy (a methyl-protected methoxy group) at position 4 introduce steric bulk and electron-donating effects, which may modulate biological activity, solubility, and metabolic stability.

Properties

CAS No.

502142-39-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene

InChI

InChI=1S/C13H18O2/c1-3-10-7-8-11-5-4-6-12(11)13(10)15-9-14-2/h7-8H,3-6,9H2,1-2H3

InChI Key

SMYZXPRTHPAZRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(CCC2)C=C1)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methoxymethoxy)-2,3-dihydro-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenes with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

1. Antioxidant Activity
Research indicates that 2,3-dihydro-1H-indene derivatives, including 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene, possess significant antioxidant properties. These compounds can scavenge active oxygen radicals and prevent lipid peroxidation, which is crucial in mitigating oxidative stress-related diseases .

2. Neuroprotective Effects
Studies have shown that derivatives of 2,3-dihydro-1H-indene can improve symptoms related to hypoxia and anoxemia. They are potential candidates for treating conditions such as cerebral hemorrhage and ischemic stroke due to their ability to enhance cerebral activation and protect against neuronal damage .

3. Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, making it useful in treating various inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions like arthritis and other chronic inflammatory diseases .

Synthetic Applications

This compound also plays a significant role in organic synthesis:

1. Synthetic Intermediates
This compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, enabling the construction of diverse chemical entities through established synthetic methodologies like Diels-Alder reactions and cross-coupling reactions .

2. Total Synthesis of Natural Products
The compound has been utilized in the total synthesis of several natural products. For instance, it can be involved in cycloaddition reactions that are essential for constructing polycyclic frameworks found in many alkaloids and other biologically active compounds .

Case Study 1: Neuroprotective Research

A study investigating the neuroprotective effects of 2,3-dihydro-1H-indene derivatives demonstrated that these compounds could significantly reduce neuronal death in models of hypoxia. The mechanism was attributed to their antioxidant properties and ability to modulate inflammatory responses in the brain .

Case Study 2: Synthesis of Alkaloids

In a recent application involving total synthesis, researchers employed this compound as a key intermediate. The synthetic route highlighted the compound's versatility in facilitating complex transformations leading to alkaloid structures with significant biological activity .

Mechanism of Action

The mechanism of action of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene can be contextualized by comparing it to analogs with variations in substituents, ring saturation, or functional groups. Below is a detailed analysis:

Antiproliferative Activity: Substituent Effects

Compounds with the 2,3-dihydro-1H-indene core and substituents on the aromatic ring have shown potent antiproliferative effects. For example:

  • Compound 12d (4-hydroxy-3-methoxyphenyl substituent) and 12q (2,3-dihydrobenzofuran-5-yl substituent) exhibited IC₅₀ values of 78.82% and 83.61%, respectively, at 0.1 mM against cancer cell lines. Electron-donating groups (e.g., methoxy, hydroxy) enhanced activity compared to electron-withdrawing groups .

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives

Compound Substituents Inhibition Rate at 0.1 mM Key Feature
12d 4-hydroxy-3-methoxyphenyl 78.82% Electron-donating groups
12q 2,3-dihydrobenzofuran-5-yl 83.61% Rigid heterocyclic B ring
Target Compound 5-ethyl-4-(methoxymethoxy) Not reported Enhanced lipophilicity
Anti-Inflammatory Activity

Diaporindenes A–D, 2,3-dihydro-1H-indene isomers isolated from mangrove-derived fungi, exhibited anti-inflammatory effects by inhibiting nitric oxide (NO) production with IC₅₀ values of 4.2–9.0 μM . These compounds feature a 1,4-benzodioxan moiety, which differs from the methoxymethoxy group in the target compound. The absence of polar moieties in this compound may reduce solubility but could enhance blood-brain barrier penetration .

Antimycobacterial Activity

Compounds with 2,3-dihydro-1H-indene units, such as 7–13 (4-linked indene derivatives), demonstrated potent activity against Mycobacterium tuberculosis (M. tb) with lipophilicity values (logP) ranging from 4.5–5.2 .

Structural and Electronic Comparisons
  • Crystallographic Data: The bond angles and torsion angles of (2E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one () reveal a planar aromatic system with slight distortions due to substituents.
  • Electron-Donating Effects: Methoxymethoxy is a stronger electron donor than simple methoxy groups, which could enhance interactions with electron-deficient regions in enzymes like tubulin or MptpB .

Biological Activity

5-Ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene is a compound belonging to the indene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that indene derivatives exhibit significant anticancer activity. A study evaluated various indene derivatives for their ability to inhibit cell proliferation in different cancer cell lines. The results demonstrated that compounds with specific substitutions on the indene ring showed varying degrees of antiproliferative activity.

Compound IDCell LineIC50 (µM)Notes
36bHL6012.5Moderate activity
36dNB418.7High selectivity
36fHL6025.0Lower potency

The study highlighted that the presence of small aliphatic ether chains at the 1-position enhances antiproliferative activity in HL60 cells, while larger chains can diminish efficacy .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by indene derivatives. For example, indene-1,3(2H)-dione analogs have been studied for their tyrosinase inhibitory activity, which is crucial in controlling melanin synthesis. The following table summarizes the inhibitory effects of selected analogs:

Compound ID% Inhibition at 50 µM% Inhibition at 100 µMIC50 (µM)
3a8.0130.82>100
3d74.3396.543.55

The compound 3d emerged as the most potent inhibitor with an IC50 value significantly lower than other tested compounds, indicating strong potential for therapeutic applications in hyperpigmentation disorders .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Induction of programmed cell death has been observed in various studies, particularly through mitochondrial pathways.
  • Enzyme Interaction : Binding to active sites of enzymes like tyrosinase affects their catalytic activity and alters metabolic pathways.

Study on Anticancer Activity

A notable case study involved testing a series of indene derivatives against leukemia cell lines (HL60 and NB4). The findings indicated that specific structural modifications could enhance or reduce biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Tyrosinase Inhibition Study

In another study focused on skin pigmentation disorders, several indene derivatives were synthesized and evaluated for their tyrosinase inhibitory potential. The most effective compounds were subjected to molecular docking studies to elucidate their binding interactions with the enzyme, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects .

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